molecular formula C21H23N3OS B2585029 N-phenyl-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893787-31-0

N-phenyl-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No. B2585029
CAS RN: 893787-31-0
M. Wt: 365.5
InChI Key: JTBGJVWCGDCTAN-UHFFFAOYSA-N
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Description

“N-phenyl-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide” is a chemical compound with the molecular formula C22H25N3OS and a molecular weight of 379.52. It is a derivative of quinazoline, a class of compounds that have aroused great interest in medicinal chemists due to their pharmacological activities, which include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia .


Molecular Structure Analysis

The molecular structure of “N-phenyl-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide” is characterized by a spiro[cyclohexane-1,2’-quinazoline] core, which is a type of spiro-heterocyclic compound. Spiro-heterocyclic compounds are important in drug design due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions .

Scientific Research Applications

Synthesis and Biological Relevance

N-phenyl-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide and its derivatives have been studied for their unique synthesis methods and biological activities. For example, Markosyan et al. (2015) synthesized 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones and found them to exhibit significant anti-monoamine oxidase and antitumor activities (Markosyan et al., 2015). Similarly, in a study by Hafez et al. (2016), novel spiro compounds with sulfonamide and other derivatives demonstrated considerable antimicrobial activity against both Gram-negative and Gram-positive bacteria (Hafez, El-Gazzar, & Zaki, 2016).

Chemical Synthesis and Applications

In the realm of chemical synthesis, novel methods have been developed to create various derivatives of this compound. Li et al. (2013) achieved an efficient synthesis of quinoxalin-2(1H)-ones or spiro[cyclohexene-1,2'-imidazol]-4'-ones through a visible light-induced and N-bromosuccinimide-mediated cyclization reaction (Li et al., 2013). Markosyan et al. (2021) explored the synthesis and reactions of 3-aminospiro[benzo[h]quinazoline-5,1′-cycloheptanes], revealing new possibilities for acyl and diacyl derivatives (Markosyan, Ayvazyan, Gabrielyan, & Mamyan, 2021).

Molecular Structure and Reactions

Structural Analysis and Derivative Formation

The molecular structure and reactivity of compounds related to this compound have been studied extensively. Chernyshev et al. (2008) described the synthesis and reactions of hexahydro-4′H-spiro[cyclohexane-1,9′-[1,2,4]triazolo[5,1-b]quinazolines], providing insights into their structural aspects and potential applications (Chernyshev et al., 2008). In a study by Miklós and Fülöp (2010), an environmentally benign spiro-cyclization was developed for the preparation of various quinazolinones, demonstrating a green approach to chemical synthesis (Miklós & Fülöp, 2010).

Functional Derivatives and Antimicrobial Activity

The creation of functional derivatives of this compound has led to compounds with promising biological activities. For instance, Novanna et al. (2019) synthesized a variety of quinazolinones and carboxamide derivatives under green conditions, which were found to be highly effective in various reactions (Novanna, Kannadasan, & Shanmugam, 2019). Dong, Liu, and Wang (2020) disclosed a copper-catalyzed approach for the synthesis of spiro[cyclohexane-1,12'-isoindolo[1,2-b]quinazolin]-10'-ones, highlighting a novel pathway for C(sp3)-C(sp2) bond formation (Dong, Liu, & Wang, 2020).

Mechanism of Action

While the specific mechanism of action for “N-phenyl-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide” is not available, quinazoline derivatives are known to have multi-faceted biological activity wherein specific as well as multiple targets are involved .

Future Directions

The future directions in the study of “N-phenyl-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide” and similar compounds likely involve further exploration of their pharmacological activities and the development of new synthetic procedures. The goal is to create new therapeutic agents with improved potency .

properties

IUPAC Name

N-phenyl-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c25-19(22-16-9-3-1-4-10-16)15-26-20-17-11-5-6-12-18(17)23-21(24-20)13-7-2-8-14-21/h1,3-6,9-12,23H,2,7-8,13-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBGJVWCGDCTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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